molecular formula C19H27FN2O2 B3919971 3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No. B3919971
M. Wt: 334.4 g/mol
InChI Key: JNUPNSSIYADHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is commonly referred to as "CFM-2," and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.

Mechanism of Action

The exact mechanism of action of CFM-2 is not fully understood, but it is believed to work by inhibiting the activity of the TRPV1 receptor. This receptor is involved in the transmission of pain signals, and by inhibiting its activity, CFM-2 may be able to reduce pain sensations.
Biochemical and Physiological Effects:
In addition to its analgesic effects, CFM-2 has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and neuroprotective effects. CFM-2 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 for lab experiments is its high degree of purity, which allows for accurate dosing and reliable experimental results. However, one limitation of CFM-2 is that it is a synthetic compound, which may limit its applicability to certain experimental models.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is in the development of novel pain medications based on the structure of CFM-2. Another potential direction is in the investigation of CFM-2 as a treatment for other medical conditions such as inflammation, neurodegenerative diseases, and cancer.
Conclusion:
In conclusion, CFM-2 is a synthetic compound with significant potential for therapeutic applications in various medical conditions. Its analgesic effects, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for the development of novel pain medications and treatments for other medical conditions. Further research is needed to fully understand the mechanism of action of CFM-2 and to explore its potential applications in the field of pharmacology.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is in the treatment of neuropathic pain. CFM-2 has been shown to have analgesic effects in animal models of neuropathic pain, and it has been suggested that this compound may be a viable alternative to traditional pain medications such as opioids.

properties

IUPAC Name

3-[(cyclohexylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c20-16-9-7-15(8-10-16)13-22-12-4-11-19(24,18(22)23)14-21-17-5-2-1-3-6-17/h7-10,17,21,24H,1-6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUPNSSIYADHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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